Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-
Brand Name: Vulcanchem
CAS No.: 18198-06-6
VCID: VC0102302
InChI: InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+
SMILES: CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C
Molecular Formula: C25H31N
Molecular Weight: 345.5 g/mol

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-

CAS No.: 18198-06-6

Main Products

VCID: VC0102302

Molecular Formula: C25H31N

Molecular Weight: 345.5 g/mol

Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- - 18198-06-6

CAS No. 18198-06-6
Product Name Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-
Molecular Formula C25H31N
Molecular Weight 345.5 g/mol
IUPAC Name 11-[(2E)-3,7-dimethylocta-2,6-dienyl]-10,12-dihydro-5H-benzo[d][2]benzazocine
Standard InChI InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+
Standard InChIKey GWMLIYHWZMOEJW-RCCKNPSSSA-N
Isomeric SMILES CC(=CCC/C(=C/CN1CC2=CC=CC=C2CC3=CC=CC=C3C1)/C)C
SMILES CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C
Canonical SMILES CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C
Synonyms 6-[(E)-3,7-Dimethyl-2,6-octadienyl]-5,6,7,12-tetrahydrodibenz[c,f]azocine
PubChem Compound 6444803
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator